molecular formula C7H10ClNO B13629919 (R)-2-(1-hydroxyethyl)pyridine hydrochloride

(R)-2-(1-hydroxyethyl)pyridine hydrochloride

Cat. No.: B13629919
M. Wt: 159.61 g/mol
InChI Key: HUTBDNKGZIFQGD-FYZOBXCZSA-N
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Description

®-2-(1-hydroxyethyl)pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-hydroxyethyl)pyridine hydrochloride typically involves the reaction of pyridine with an appropriate chiral alcohol under acidic conditions to introduce the hydroxyethyl group at the 2-position. One common method involves the use of Grignard reagents or organolithium compounds to achieve this transformation. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of ®-2-(1-hydroxyethyl)pyridine hydrochloride may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-hydroxyethyl)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.

Major Products Formed

    Oxidation: Formation of 2-(1-oxoethyl)pyridine.

    Reduction: Formation of 2-(1-hydroxyethyl)pyridine or 2-(1-aminoethyl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

®-2-(1-hydroxyethyl)pyridine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(1-hydroxyethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-hydroxyethyl)pyridine
  • 2-(1-aminoethyl)pyridine
  • 2-(1-oxoethyl)pyridine

Uniqueness

®-2-(1-hydroxyethyl)pyridine hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts

Properties

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

(1R)-1-pyridin-2-ylethanol;hydrochloride

InChI

InChI=1S/C7H9NO.ClH/c1-6(9)7-4-2-3-5-8-7;/h2-6,9H,1H3;1H/t6-;/m1./s1

InChI Key

HUTBDNKGZIFQGD-FYZOBXCZSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=N1)O.Cl

Canonical SMILES

CC(C1=CC=CC=N1)O.Cl

Origin of Product

United States

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